molecular formula C9H17NO B3406006 (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol CAS No. 1842612-68-3

(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol

Cat. No.: B3406006
CAS No.: 1842612-68-3
M. Wt: 155.24 g/mol
InChI Key: OTIPKNWIQIQHLA-IUCAKERBSA-N
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Description

(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an amino group and a hydroxyl group The compound’s stereochemistry is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group can be introduced via asymmetric reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts in the hydroxylation step to achieve high enantioselectivity.

    Purification: Advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanone.

    Reduction: Formation of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanone: The oxidized form of the compound.

    (1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexanol: The reduced form of the compound.

Uniqueness

(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and derivatives. The presence of both an amino and hydroxyl group on the cyclohexane ring also provides versatility in chemical reactions and applications.

Properties

IUPAC Name

(1S,2S)-2-(prop-2-enylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIPKNWIQIQHLA-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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